molecular formula C10H5BrF3NO B592008 4-Bromo-6-(trifluoromethoxy)quinoline CAS No. 1189105-68-7

4-Bromo-6-(trifluoromethoxy)quinoline

Cat. No. B592008
M. Wt: 292.055
InChI Key: MQWWGBHKEREGLA-UHFFFAOYSA-N
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Description

“4-Bromo-6-(trifluoromethoxy)quinoline” is a chemical compound with the molecular formula C10H5BrF3NO . It has a molecular weight of 292.06 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of “4-Bromo-6-(trifluoromethoxy)quinoline” involves a process known as C-H trifluoromethoxylation . This process is mediated by silver salts under mild reaction conditions . The reaction exhibits a broad substrate scope and wide functional-group compatibility .


Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(trifluoromethoxy)quinoline” is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a quinoline ring . The InChI code for this compound is 1S/C10H5BrF3NO/c11-8-3-4-15-9-2-1-6 (5-7 (8)9)16-10 (12,13)14/h1-5H .


Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-6-(trifluoromethoxy)quinoline” are characterized by the process of C-H trifluoromethoxylation . This process involves the reaction of the compound with trifluoromethoxide anion .


Physical And Chemical Properties Analysis

“4-Bromo-6-(trifluoromethoxy)quinoline” is a stable compound under normal conditions . It has a molecular weight of 292.05 g/mol . The compound has a topological polar surface area of 22.1 Ų .

Scientific Research Applications

4-Bromo-6-(trifluoromethoxy)quinoline is a chemical compound with the CAS Number: 1189105-68-7 . It’s a white to off-white solid with a molecular weight of 292.06 .

In terms of its relevance in scientific research, compounds like 4-Bromo-6-(trifluoromethoxy)quinoline are often used in the development of new synthetic methodologies. For instance, trifluoromethoxylation is a key process in fluorine chemistry, contributing to the modernization of materials, agriculture, and healthcare industries . Trifluoromethoxylation reagents, like 4-Bromo-6-(trifluoromethoxy)quinoline, are used to prepare molecules bearing the CF3-O- group . This group is less common in pharmaceutical drugs and agrochemicals, constituting less than 1.5% and 2.5% of the respective fluorine-containing marketed compounds .

properties

IUPAC Name

4-bromo-6-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-8-3-4-15-9-2-1-6(5-7(8)9)16-10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWWGBHKEREGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670908
Record name 4-Bromo-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(trifluoromethoxy)quinoline

CAS RN

1189105-68-7
Record name 4-Bromo-6-(trifluoromethoxy)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189105-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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